molecular formula C8H4F6O B1304638 4-(Trifluoromethoxy)benzotrifluoride CAS No. 80258-33-9

4-(Trifluoromethoxy)benzotrifluoride

Cat. No. B1304638
CAS RN: 80258-33-9
M. Wt: 230.11 g/mol
InChI Key: PNJSCLOFYSBUMK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzotrifluoride is a compound that belongs to the family of benzotrifluorides, which are characterized by the presence of a trifluoromethyl group attached to a benzene ring. This particular compound also features a trifluoromethoxy group, indicating the presence of an oxygen atom linking a trifluoromethyl group to the aromatic ring. Benzotrifluorides are known for their utility in various chemical reactions and as solvents in organic and fluorous synthesis due to their inertness and ability to dissolve a wide range of compounds .

Synthesis Analysis

The synthesis of trifluoromethylated compounds, such as 4-(Trifluoromethoxy)benzotrifluoride, can be achieved using trifluoromethyl benzoate (TFBz) as a trifluoromethoxylation reagent. TFBz is a versatile reagent that can be prepared from inexpensive starting materials and has been used in various reactions, including trifluoromethoxylation-halogenation of arynes and cross-coupling with aryl stannanes .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethoxy)benzotrifluoride has been studied using gas electron diffraction, which revealed that the geometry of the carbon ring is essentially hexagonal. The trifluoromethyl group exhibits a geometry that deviates from a regular tetrahedral arrangement, indicating the presence of rotational freedom around the axis connecting the trifluoromethyl group to the phenyl ring . Additionally, quantum mechanical calculations and spectroscopic investigations have been conducted on related molecules to determine molecular structural parameters, vibrational frequencies, and molecular electrostatic potential, which are essential for predicting reactivity .

Chemical Reactions Analysis

Benzotrifluoride and its derivatives, including 4-(Trifluoromethoxy)benzotrifluoride, are suitable for a wide range of chemical reactions. They are particularly useful for radical reactions and can replace benzene in many transformations. The presence of the trifluoromethoxy group can influence the reactivity and selectivity of the compound in various chemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotrifluoride derivatives are influenced by the presence of fluorine atoms. These compounds exhibit good solubility in both organic and fluorous solvents, making them useful as solvents in electrochemical studies and organic synthesis. The fluorination of benzotrifluoride has been explored, resulting in the identification of various fluorinated products, which underscores the reactivity of the trifluoromethyl group in electrophilic fluorination reactions . The role of intermolecular interactions involving organic fluorine has been studied in trifluoromethylated benzanilides, which share structural similarities with 4-(Trifluoromethoxy)benzotrifluoride, highlighting the significance of weak intermolecular interactions in determining molecular conformation and crystal packing .

Scientific Research Applications

Electron-Withdrawing Properties

  • Electron-Withdrawing Substituent: The trifluoromethoxy group, such as in 4-(trifluoromethoxy)anisole, exhibits superior electron-withdrawing properties compared to methoxy and trifluoromethyl groups. This impacts the basicity of arylmetal compounds even when located in meta or para positions, affecting their chemical reactivity (Castagnetti & Schlosser, 2002).

Material Properties

  • Thermal and Mechanical Properties in Epoxy Resins: In the study of fluorine-containing epoxy resins, such as 4-DGEBTF, the presence of the fluorine group significantly influenced cure behavior, thermal stability, and mechanical properties, demonstrating the potential for advanced material applications (Heo & Park, 2009).

Solvent Applications

  • Use in Organic and Fluorous Synthesis: Benzotrifluoride derivatives, including those with trifluoromethoxy groups, are highlighted for their utility as solvents in both traditional organic synthesis and fluorous synthesis. Their environmental friendliness and inert nature make them suitable for a wide range of chemical reactions (Maul et al., 1999).

Liquid Crystal Applications

  • New Organic Compounds for Infrared Region: Research on compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core for liquid crystal applications demonstrates the potential of such materials in the infrared region, highlighting the influence of fluorine atoms on mesomorphic properties and infrared spectral properties (Harmata & Herman, 2021).

Structural and Conformation Studies

  • Geometric Structure and Conformation: The structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene were investigated using techniques like gas electron diffraction and quantum chemical calculations, providing insight into the molecular geometry and energy states relevant to chemical synthesis (Shishkov et al., 2004).

Electrochemical Applications

  • Electrochemistry in Benzotrifluoride: Benzotrifluoride, including its trifluoromethoxy derivatives, has been used in electrochemical studies of transition metal complexes, demonstrating its utility as a noncoordinating solvent that bridges organic and fluorous phases (Ohrenberg & Geiger, 2000).

Safety And Hazards

The safety data sheet for 4-(Trifluoromethoxy)benzotrifluoride suggests that it should be handled with care. It should not be ingested, and contact with skin, eyes, or clothing should be avoided . It should be used only under a chemical fume hood, and exposure to heat, flames, and sparks should be avoided .

properties

IUPAC Name

1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJSCLOFYSBUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380428
Record name 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzotrifluoride

CAS RN

80258-33-9
Record name 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80258-33-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Zhao, H Wu, Z Xiao, QY Chen, C Liu - RSC Advances, 2016 - pubs.rsc.org
A new trifluoromethylating reagent Cu(O2CCF2SO2F)2, which easily decomposes to generate active CuCF3 species in DMF at room temperature, has been conveniently prepared from …
Number of citations: 23 pubs.rsc.org

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